molecular formula C18H17FN4O B2877112 N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950226-86-5

N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2877112
CAS No.: 950226-86-5
M. Wt: 324.359
InChI Key: MLLRKEUNSBTQBR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various research findings and data tables.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The specific structure of this compound can be represented as follows:

C19H18FN3O\text{C}_{19}\text{H}_{18}\text{FN}_3\text{O}

This structure contributes to its biological activity by facilitating interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. The compound this compound has been evaluated against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli8
Staphylococcus aureus4
Bacillus subtilis16
Pseudomonas aeruginosa32

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a MIC of 4 µg/mL. This suggests that it could be a promising candidate for further development as an antibacterial agent .

Anti-inflammatory Properties

In addition to its antibacterial effects, the compound has shown anti-inflammatory properties. Research indicates that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 2: Cytokine Inhibition by this compound

CytokineConcentration (µM)Inhibition (%)
TNF-α1050
IL-61045
IL-101030

At a concentration of 10 µM, the compound inhibited TNF-α and IL-6 release significantly, suggesting its potential in treating inflammatory conditions .

Anticancer Activity

The anticancer properties of this compound have also been explored. Several studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells.

Case Study: Anticancer Activity Against Human Cancer Cell Lines

In vitro studies were conducted on various human cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results are summarized below:

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF712
HeLa15
A54918

The compound exhibited an IC50 value of 12 µM against MCF7 cells, indicating potent anticancer activity. This suggests that the compound may interfere with cell proliferation pathways .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-6-16-17(18(24)20-14-11-9-13(19)10-12-14)21-22-23(16)15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLRKEUNSBTQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.